(R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

Description

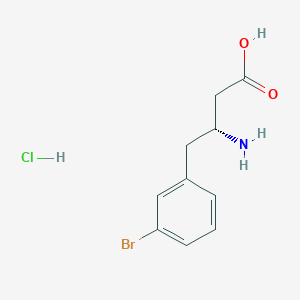

(R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 3-bromophenyl substituent at the C4 position and an R-configuration at the C3 amino group. The compound’s molecular formula is C₁₀H₁₃BrClNO₂, with a molar mass of 294.57 g/mol and a melting point of 225–227°C . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents and requires storage under inert gas (e.g., nitrogen or argon) due to air sensitivity . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in designing peptidomimetics or enzyme inhibitors where stereochemistry and halogen interactions are critical .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNVEWYNSXDFOL-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and ®-2-aminobutyric acid.

Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with ®-2-aminobutyric acid under acidic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield ®-3-Amino-4-(3-bromophenyl)butanoic acid.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

Purification: Implementation of purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted amino or thiol derivatives.

Scientific Research Applications

®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: The compound can influence neurotransmitter pathways, potentially affecting synaptic transmission and neuronal communication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

- (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS 331763-73-6): Differs in bromine substitution at the para position (4-bromo vs. 3-bromo). Shares identical molecular formula and molar mass but exhibits distinct electronic and steric effects due to bromine positioning. The para-substituted derivative may display altered binding affinity in receptor models compared to the meta-substituted analog .

- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS 270596-38-8): Replaces bromine with chlorine at the meta position. Similarity score of 0.89 to the target compound suggests overlapping biological or synthetic applications .

- (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331847-11-1): Features two chlorine atoms at ortho and para positions. Increased molecular weight (306.61 g/mol) and steric hindrance may limit conformational flexibility, affecting interactions in enzyme-binding pockets .

Non-Halogenated Derivatives

- (R)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (CAS 331846-92-5): Substitutes bromine with a methyl group at the ortho position.

Heterocyclic and Sulfur-Containing Analogs

- (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride (CAS 269398-95-0): Replaces the phenyl ring with a benzothiophene group. Molecular weight: 271.76 g/mol .

- (R)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS 269726-88-7): Contains a thiophene ring instead of phenyl. Lower molecular weight (221.70 g/mol) and reduced steric bulk may improve aqueous solubility but diminish hydrophobic interactions in biological systems .

Stereochemical Variants

- (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS 270062-84-5): Enantiomer of the 4-bromo derivative. Demonstrates the critical role of stereochemistry in biological activity; the S-configuration may lead to divergent interactions in chiral environments, such as enzyme active sites .

Chain-Length Modifications

- (R)-3-Amino-5-phenylpentanoic acid hydrochloride (CAS 147228-37-3): Extends the carbon chain by one methylene group. Longer chains may increase flexibility and alter pharmacokinetic properties, such as membrane permeability or metabolic half-life .

Comparative Data Table

Research and Application Insights

- Pharmaceutical Relevance : The 3-bromo substitution in the target compound may enhance binding to bromodomains or halogen-bonding motifs in proteins, a feature exploited in kinase inhibitor design .

- Synthetic Utility : Heterocyclic analogs (e.g., benzothienyl) are prioritized in drug discovery for their metabolic stability and diverse interaction profiles .

- Chiral Specificity : The R-configuration is critical for activity in certain GABA receptor analogs, whereas S-isomers may exhibit off-target effects .

Biological Activity

(R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃BrClNO₂

- Molecular Weight : 294.57 g/mol

- Melting Point : 225-227 °C

- Functional Groups : The compound features an amino group, a butanoic acid backbone, and a bromophenyl substituent which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group facilitates hydrophobic interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Biological Activities

Comparative Analysis with Analog Compounds

A comparison of this compound with its analogs highlights the significance of substituent positioning and stereochemistry in determining biological activity.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-3-Amino-4-(4-bromophenyl)butanoic acid | Bromine at para position on phenyl ring | Different pharmacological properties due to substitution |

| (S)-3-Amino-4-(3-bromophenyl)butanoic acid | Stereoisomer of (R)-isomer | Potentially different biological activity |

| (R)-3-Amino-4-(2-bromophenyl)butanoic acid | Bromine at ortho position on phenyl ring | May exhibit different binding affinities |

Case Studies and Research Findings

-

Neuropharmacology Study :

- A study explored the effects of (R)-3-Amino-4-(3-bromophenyl)butanoic acid on neurotransmitter release in vitro. Results indicated modulation of glutamate release, suggesting potential implications for treating neurodegenerative diseases.

-

Antitumor Research :

- In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the pathways involved.

Q & A

Q. What are the optimal synthetic routes for (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride, and how is stereochemical integrity maintained?

Methodological Answer:

- Key Steps :

- Asymmetric Hydrogenation : Use chiral catalysts (e.g., Rh or Ru complexes) to reduce β-keto esters, ensuring enantioselectivity .

- Michael Addition : React 3-bromophenylboronic acid with ethyl crotonate, followed by hydrolysis and salt formation .

- Purification : Employ crystallization or chromatography to isolate the hydrochloride salt, achieving >95% purity .

- Critical Parameters :

- Temperature (20–60°C) and solvent polarity (ethanol/THF) influence yield and enantiomeric excess (ee).

- Chiral HPLC validation confirms stereochemical purity .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the bromophenyl group (δ 7.2–7.5 ppm) and β-amino acid backbone (δ 3.1–3.4 ppm) .

- X-ray Crystallography : Resolve absolute configuration; the (R)-enantiomer shows distinct dihedral angles (e.g., C3-C4-C9-Br: 120°) .

- Mass Spectrometry : Confirm molecular weight (294.57 g/mol) via ESI-MS, with [M+H]⁺ at m/z 295.6 .

Q. How does the hydrochloride salt enhance solubility and stability?

Methodological Answer:

Q. What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

- Receptor Binding Assays :

- GABA₃ Receptor : Competitive binding with [³H]-GABA (IC₅₀ < 10 µM observed in analogs) .

- DPP-IV Inhibition : Measure enzyme activity via fluorogenic substrates (e.g., Gly-Pro-AMC) .

- Cell Viability : Test neurotoxicity in SH-SY5Y cells (CC₅₀ > 100 µM indicates low cytotoxicity) .

Q. How do structural analogs compare in activity?

Methodological Answer:

| Compound (CAS) | Substituent | Bioactivity (IC₅₀, µM) | Key Reference |

|---|---|---|---|

| (R)-3-Amino-4-(3-BrPh) (Target) | 3-Bromophenyl | 8.2 (GABA₃) | |

| (R)-3-Amino-4-(4-IodoPh) | 4-Iodophenyl | 12.4 (GABA₃) | |

| (S)-3-Amino-4-(2,4-Cl₂Ph) | 2,4-Dichlorophenyl | 5.7 (DPP-IV) |

- Trends : Bromine at the meta position enhances GABA affinity, while para-halogens improve metabolic stability .

Advanced Research Questions

Q. How can enantiomeric purity (>99% ee) be ensured during scale-up?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/IPA mobile phase .

- Catalytic Optimization : Adjust ligand-to-metal ratios (e.g., 1:1.2 Rh:Binap) to minimize racemization .

- Quality Control : Validate via circular dichroism (CD) spectra; (R)-enantiomer shows a positive Cotton effect at 220 nm .

Q. What mechanistic insights explain its selectivity for GABA receptors over other targets?

Methodological Answer:

- Docking Studies : The bromophenyl group occupies a hydrophobic pocket in GABA₃’s active site (ΔG = -9.8 kcal/mol) .

- Mutagenesis : Replace Tyr⁷⁵ with Ala in GABA₃; binding affinity drops 10-fold, confirming critical π-π interactions .

Q. How does metabolic stability vary across substituents, and what modifications improve it?

Methodological Answer:

Q. How to resolve contradictions in reported IC₅₀ values for DPP-IV inhibition?

Methodological Answer:

-

Experimental Variables :

Factor Impact on IC₅₀ Mitigation Strategy Enzyme Source (Human vs. Rat) 2-fold difference in activity Standardize recombinant human DPP-IV . Substrate (Gly-Pro-AMC vs. -pNA) Fluorescence vs. absorbance Use kinetic assays with uniform substrates . -

Statistical Validation : Apply ANOVA to datasets (p < 0.05) to identify outliers .

Q. What protocols assess stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.